Cas no 5170-68-3 (Benzo[c][1,2,5]thiadiazole-4-carbaldehyde)

Benzo[c][1,2,5]thiadiazole-4-carbaldehyde structure
5170-68-3 structure
Product Name:Benzo[c][1,2,5]thiadiazole-4-carbaldehyde
CAS No:5170-68-3
MF:C7H4N2OS
MW:164.184459686279
MDL:MFCD02681902
CID:366275
PubChem ID:2776283
Update Time:2025-07-25

Benzo[c][1,2,5]thiadiazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzo[c][1,2,5]thiadiazole-4-carbaldehyde
    • 2,1,3-BENZOTHIADIAZOLE-4-CARBALDEHYDE
    • 2,1,3-BENZOTHIADIAZOLE-4-CARBOXALDEHYDE
    • 2,4,6-TRICHLOROBIPHENYL
    • 4-formyl-2,1,3-benzothiadiazole
    • 4-Formylbenzo-2,1,3-thiadiazole
    • benzo[1,2,5]thiadiazole-4-carbaldehyde
    • TOS-BB-1233
    • 2,1,3-Benzothiadiazole-4-aldehyde
    • Z336080234
    • FT-0608996
    • DTXSID70379952
    • SCHEMBL1337393
    • A851454
    • SY064556
    • 2,1,3-benzothiadiazol-4-carboxaldehyde
    • CS-0060684
    • EN300-373324
    • 5170-68-3
    • ANVJARPTPIVPRC-UHFFFAOYSA-N
    • PS-4266
    • J-519715
    • AKOS004117758
    • 2,1,3-benzothiadiazol-4-aldehyde
    • MFCD02681902
    • W17809
    • 1,2,3-BENZOTHIADIAZOLE-4-CARBALDEHYDE
    • MDL: MFCD02681902
    • Inchi: 1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H
    • InChI Key: ANVJARPTPIVPRC-UHFFFAOYSA-N
    • SMILES: S1N=C2C=CC=C(C=O)C2=N1

Computed Properties

  • Exact Mass: 164.00400
  • Monoisotopic Mass: 164.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 71.1A^2

Experimental Properties

  • Density: 1.477±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 101-102 ºC
  • Boiling Point: 291.9±13.0 ºC (760 Torr),
  • Flash Point: 130.3±19.8 ºC,
  • Refractive Index: 1.752
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),
  • PSA: 71.09000
  • LogP: 1.50380

Benzo[c][1,2,5]thiadiazole-4-carbaldehyde Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Risk Phrases:R36/37/38

Benzo[c][1,2,5]thiadiazole-4-carbaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Benzo[c][1,2,5]thiadiazole-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:5170-68-3)Benzo[c][1,2,5]thiadiazole-4-carbaldehyde
Order Number:A851454
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:35
Price ($):266.0/930.0
Email:sales@amadischem.com

Additional information on Benzo[c][1,2,5]thiadiazole-4-carbaldehyde

Benzo[c][1,2,5]thiadiazole-4-carbaldehyde (CAS No. 5170-68-3): A Key Intermediate in Modern Pharmaceutical Research

Benzo[c][1,2,5]thiadiazole-4-carbaldehyde, identified by its Chemical Abstracts Service number CAS No. 5170-68-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the thiadiazole class, a scaffold that is widely recognized for its utility in the design of novel therapeutic agents. The presence of both benzene and thiadiazole rings in its structure imparts unique electronic and steric properties, making it a valuable building block for synthetic chemists.

The< strong>Benzo[c][1,2,5]thiadiazole-4-carbaldehyde molecule features a reactive aldehyde group at the 4-position of the thiadiazole ring, which serves as a crucial site for further functionalization. This reactivity has been exploited in various synthetic pathways to generate more complex derivatives with tailored pharmacological properties. The compound's ability to undergo condensation reactions with amines, hydrazines, and other nucleophiles has made it a cornerstone in the synthesis of pharmacophores targeting diverse biological pathways.

In recent years, the< strong>Benzo[c][1,2,5]thiadiazole-4-carbaldehyde (CAS No. 5170-68-3) has been extensively studied for its potential applications in medicinal chemistry. Researchers have been particularly interested in its role as an intermediate in the development of compounds with antimicrobial, antiviral, and anticancer properties. The thiadiazole core is known to exhibit significant biological activity due to its ability to interact with various enzymatic and cellular targets. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression.

One of the most compelling aspects of< strong>Benzo[c][1,2,5]thiadiazole-4-carbaldehyde is its structural flexibility, which allows for the creation of a wide array of analogs with distinct biological profiles. By modifying substituents on the benzene ring or the thiadiazole moiety, chemists can fine-tune the electronic properties and solubility of the resulting compounds. This adaptability has led to several innovative drug candidates being developed in academic and industrial settings.

The< strong>CAS No. 5170-68-3 identifier ensures that researchers can reliably source and reference this compound in their work. Its well-documented chemical properties and synthesis methods make it an accessible starting point for exploring new chemical entities. The compound's stability under various storage conditions also enhances its practicality as a laboratory reagent.

Recent advancements in computational chemistry have further accelerated the exploration of< strong>Benzo[c][1,2,5]thiadiazole-4-carbaldehyde. Molecular modeling studies have provided insights into how different substituents affect the compound's binding affinity to biological targets. These insights have guided experimental efforts toward optimizing lead compounds for clinical development. For example, virtual screening techniques have been used to identify potential< strong>Benzo[c][1,2,5]thiadiazole-4-carbaldehyde-based inhibitors of protein-protein interactions relevant to inflammatory diseases.

The pharmaceutical industry has also recognized the value of< strong>Benzo[c][1,2,5]thiadiazole-4-carbaldehyde as a key intermediate. Several companies have included this compound in their catalogues for research purposes, underscoring its importance in drug discovery pipelines. Collaborative efforts between academia and industry have led to innovative synthetic strategies that enhance the efficiency of producing derivatives based on this scaffold.

In conclusion, Benzo[c][1,2,5]thiadiazole-4-carbaldehyde (CAS No. 5170-68-3) represents a fascinating example of how heterocyclic compounds can serve as versatile platforms for developing novel therapeutics. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to explore new frontiers in drug design. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:5170-68-3)Benzo[c][1,2,5]thiadiazole-4-carbaldehyde
A851454
Purity:99%/99%
Quantity:5g/25g
Price ($):266.0/930.0
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